Methyl 6-hydroxy-2-methyl-4-{[3-(trifluoromethyl)phenyl]carbamoyl}-4,5-dihydropyridine-3-carboxylate
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Overview
Description
Methyl 6-hydroxy-2-methyl-4-{[3-(trifluoromethyl)phenyl]carbamoyl}-4,5-dihydropyridine-3-carboxylate is a complex organic compound with a unique structure that includes a trifluoromethyl group, a carbamoyl group, and a dihydropyridine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-hydroxy-2-methyl-4-{[3-(trifluoromethyl)phenyl]carbamoyl}-4,5-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of a substituted aldehyde with ethyl acetoacetate and urea in the presence of a catalyst such as hydrochloric acid. The reaction is carried out in ethanol under reflux conditions for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-hydroxy-2-methyl-4-{[3-(trifluoromethyl)phenyl]carbamoyl}-4,5-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the trifluoromethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbamoyl group may produce an amine .
Scientific Research Applications
Methyl 6-hydroxy-2-methyl-4-{[3-(trifluoromethyl)phenyl]carbamoyl}-4,5-dihydropyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 6-hydroxy-2-methyl-4-{[3-(trifluoromethyl)phenyl]carbamoyl}-4,5-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 2-Methyl-4-{[4-methyl-2-(5-thiazolyl)methylthio]phenoxy}acetic acid
- Triazole-pyrimidine hybrids
Uniqueness
Methyl 6-hydroxy-2-methyl-4-{[3-(trifluoromethyl)phenyl]carbamoyl}-4,5-dihydropyridine-3-carboxylate is unique due to its specific combination of functional groups and its potential therapeutic applications. The presence of the trifluoromethyl group, in particular, can enhance its biological activity and stability compared to similar compounds .
Properties
Molecular Formula |
C16H15F3N2O4 |
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Molecular Weight |
356.30 g/mol |
IUPAC Name |
methyl 6-methyl-2-oxo-4-[[3-(trifluoromethyl)phenyl]carbamoyl]-3,4-dihydro-1H-pyridine-5-carboxylate |
InChI |
InChI=1S/C16H15F3N2O4/c1-8-13(15(24)25-2)11(7-12(22)20-8)14(23)21-10-5-3-4-9(6-10)16(17,18)19/h3-6,11H,7H2,1-2H3,(H,20,22)(H,21,23) |
InChI Key |
ZMWVXYYKUDAIQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
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